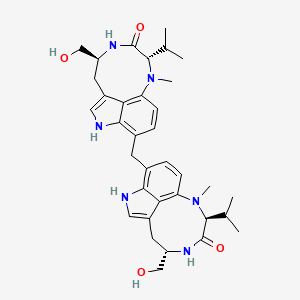![molecular formula C3H8O3 B566539 GLYCEROL, [1,3-14C] CAS No. 19622-69-6](/img/new.no-structure.jpg)
GLYCEROL, [1,3-14C]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycerol, also known as propane-1,2,3-triol, is a simple polyol compound. It is a colorless, odorless, viscous liquid that is sweet-tasting and non-toxic. The compound “GLYCEROL, [1,3-14C]” refers to glycerol that has been labeled with carbon-14 at the 1 and 3 positions. This isotopic labeling is used in various scientific research applications to trace the metabolic pathways and chemical reactions involving glycerol.
準備方法
Synthetic Routes and Reaction Conditions
Glycerol can be synthesized through several methods. One common method involves the hydrolysis of fats and oils, which produces glycerol as a byproduct. Another method is the fermentation of sugars, where microorganisms convert sugars into glycerol under anaerobic conditions. Additionally, glycerol can be produced through the chemical reduction of dihydroxyacetone or glyceraldehyde.
Industrial Production Methods
Industrially, glycerol is primarily produced as a byproduct of biodiesel production. The transesterification of triglycerides in vegetable oils or animal fats with methanol or ethanol yields glycerol and fatty acid esters. The crude glycerol obtained from this process is then purified through distillation and other refining processes to obtain high-purity glycerol.
化学反応の分析
Types of Reactions
Glycerol undergoes various chemical reactions, including:
Oxidation: Glycerol can be oxidized to form glyceraldehyde, dihydroxyacetone, or glyceric acid, depending on the reaction conditions and oxidizing agents used.
Reduction: Glycerol can be reduced to form 1,2-propanediol or 1,3-propanediol.
Substitution: Glycerol can undergo substitution reactions where hydroxyl groups are replaced by other functional groups, such as halogens or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, nitric acid, and hydrogen peroxide. The reaction conditions vary depending on the desired product.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce glycerol.
Substitution: Halogenating agents like phosphorus trichloride or thionyl chloride can be used for substitution reactions.
Major Products
Oxidation: Glyceraldehyde, dihydroxyacetone, glyceric acid.
Reduction: 1,2-Propanediol, 1,3-Propanediol.
Substitution: Halogenated glycerol derivatives, esters.
科学的研究の応用
Glycerol, [1,3-14C] is widely used in scientific research due to its isotopic labeling, which allows for the tracing of metabolic pathways and chemical reactions. Some applications include:
Chemistry: Used as a tracer in studying the kinetics and mechanisms of chemical reactions involving glycerol.
Biology: Employed in metabolic studies to trace the fate of glycerol in biological systems, including its conversion to glucose or lipids.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of glycerol-containing drugs.
Industry: Applied in the production of labeled compounds for use in various industrial processes, such as the synthesis of labeled polymers or biofuels.
作用機序
The mechanism of action of glycerol, [1,3-14C] involves its incorporation into metabolic pathways where it is metabolized similarly to non-labeled glycerol. In biological systems, glycerol is phosphorylated by glycerol kinase to form glycerol-3-phosphate, which can then enter glycolysis or gluconeogenesis pathways. The carbon-14 labeling allows researchers to track the metabolic fate of glycerol and its intermediates, providing insights into the molecular targets and pathways involved.
類似化合物との比較
Glycerol is similar to other polyols such as ethylene glycol and propylene glycol. glycerol is unique due to its three hydroxyl groups, which confer distinct chemical and physical properties. Unlike ethylene glycol, which is toxic, glycerol is non-toxic and widely used in food, pharmaceutical, and cosmetic industries. Propylene glycol, while similar in properties, has only two hydroxyl groups and is used in different applications, such as antifreeze and as a solvent in pharmaceuticals.
List of Similar Compounds
Ethylene Glycol: A diol with two hydroxyl groups, used primarily as antifreeze.
Propylene Glycol: A diol with two hydroxyl groups, used as a solvent and in food products.
Sorbitol: A sugar alcohol with six hydroxyl groups, used as a sweetener and humectant.
Mannitol: A sugar alcohol with six hydroxyl groups, used as a diuretic and sweetener.
特性
CAS番号 |
19622-69-6 |
|---|---|
分子式 |
C3H8O3 |
分子量 |
94.086 |
IUPAC名 |
(2S)-propane-1,2,3-triol |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+2/t3-/m1/s1 |
InChIキー |
PEDCQBHIVMGVHV-KJGPDKGFSA-N |
SMILES |
C(C(CO)O)O |
同義語 |
GLYCEROL, [1,3-14C] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1R,3R,7R,8R,9S,10R,11S,12R)-10,12-dihydroxy-1,8-dimethyl-4-methylidene-5-oxo-12-propan-2-yl-9-tricyclo[9.3.0.03,7]tetradecanyl] acetate](/img/structure/B566458.png)

![Bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene-](/img/structure/B566467.png)


![Pyrido[2,3-f][1,4]oxazepine](/img/structure/B566470.png)




